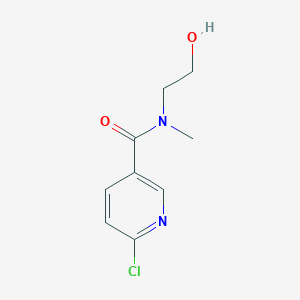![molecular formula C13H13ClN2O2 B2518588 N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide CAS No. 2411304-72-6](/img/structure/B2518588.png)
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide, also known as CCPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide induces apoptosis by activating the caspase pathway and inhibits angiogenesis by blocking the VEGF signaling pathway. In inflammation research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide inhibits NF-κB activation by preventing the degradation of IκBα and reducing the phosphorylation of IKKα/β. In neurological research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to activate the PI3K/Akt/mTOR pathway, which plays a crucial role in neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects:
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to reduce tumor volume and inhibit metastasis. In inflammation research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to reduce inflammation and oxidative stress. In neurological research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to improve cognitive function and reduce neuronal damage.
Advantages and Limitations for Lab Experiments
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide also has some limitations, including its poor solubility in water and its limited bioavailability.
Future Directions
There are several potential future directions for N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide research. In cancer research, further studies are needed to determine the optimal dosage and treatment duration of N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide in different types of cancer. In inflammation research, future studies could focus on the development of novel formulations of N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide with improved bioavailability. In neurological research, future studies could investigate the potential of N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Synthesis Methods
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with propionyl chloride to form 2-chloro-5-(propionylamino)benzoic acid. This intermediate is then reacted with cyclopropanecarbonyl chloride to produce N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide.
Scientific Research Applications
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. In neurological research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-[2-chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-12(17)15-9-5-6-10(14)11(7-9)16-13(18)8-3-4-8/h2,5-8H,1,3-4H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRHQJMJECUUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-Dioxa-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2518505.png)
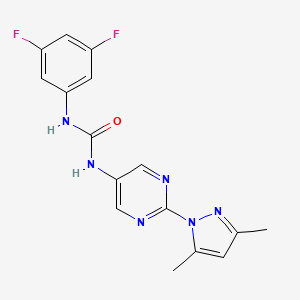
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2518507.png)
![(E)-1-(4-methylbenzyl)-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2518508.png)
![3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2518509.png)

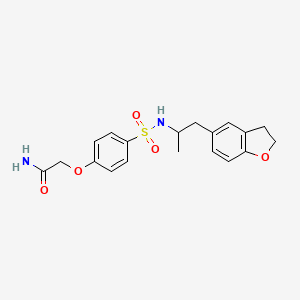
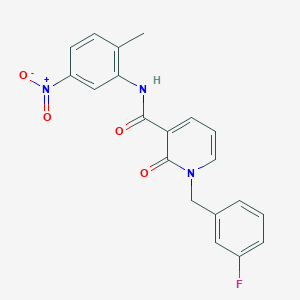
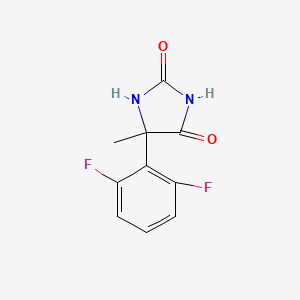
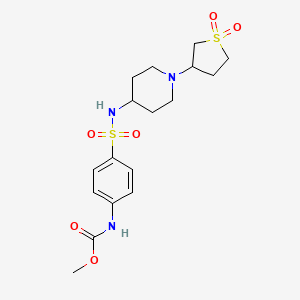
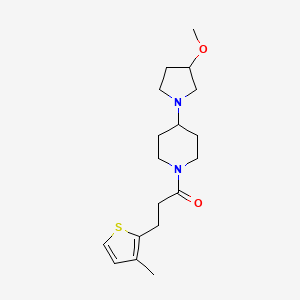
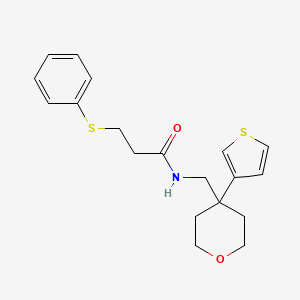
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2518525.png)
